6-Aminoquinoline-2-thiol
Overview
Description
6-Aminoquinoline-2-thiol is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline compounds are known to target various biological systems. For instance, some quinolines have been found to have antimalarial activity, targeting the Plasmodium species responsible for malaria .
Mode of Action
The exact mode of action of quinolines can vary depending on the specific compound. Some quinolines, like primaquine, are thought to work by generating reactive oxygen species or interfering with electron transport in the parasite .
Biochemical Pathways
Quinolines can affect various biochemical pathways. For example, some quinolines have been found to exhibit fungicidal activity against Candida albicans .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on the specific compound and its chemical structure .
Result of Action
The molecular and cellular effects of quinolines can include inhibiting the growth of certain pathogens, disrupting cellular processes, and causing cell death .
Action Environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors. For example, the absorption and emission spectra of 6-Aminoquinoline have been found to shift with increasing solvent polarity .
Biochemical Analysis
Biochemical Properties
Studies on similar compounds, such as 6-aminoquinoline, have shown that these molecules exhibit a broad range of chemical and biological behavior . The absorption and emission spectra of 6-aminoquinoline in solvents have been estimated by TD-DFT coupled with the PCM model . The lowest excited state is possibly the π to π* charge-transfer (CT) state
Cellular Effects
Quinoline derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . It’s plausible that 6-Aminoquinoline-2-thiol may share some of these properties, but this needs to be confirmed through experimental studies.
Molecular Mechanism
Studies on 6-aminoquinoline have shown that the lowest excited state is possibly the π to π* charge-transfer (CT) state . This suggests that this compound might interact with biomolecules through charge-transfer interactions, but this hypothesis needs to be tested experimentally.
Properties
IUPAC Name |
6-amino-1H-quinoline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSNNWBTCTDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.